molecular formula C7H6Cl2N2O B109879 1-(3,4-Dichlorophenyl)urea CAS No. 2327-02-8

1-(3,4-Dichlorophenyl)urea

Cat. No. B109879
CAS RN: 2327-02-8
M. Wt: 205.04 g/mol
InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)urea, also known as Didemethyldiuron, is a derivative of Diuron, a phenyl urea herbicide . It acts as a reagent in the synthesis of hydatoin derivatives with anticonvulsant properties .


Synthesis Analysis

The synthesis of 1-(3,4-Dichlorophenyl)urea involves the reaction of an arylamine with triphosgene to form an intermediate isocyanate, which is then reduced by triethylamine . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)urea is C7H6Cl2N2O . It is a member of the class of ureas that is urea substituted by a 3,4-dichlorophenyl group at position 1 .


Chemical Reactions Analysis

The degradation of 1-(3,4-Dichlorophenyl)urea involves sequential N-dealkylations to produce N-(3,4-dichlorophenyl)-urea and N-(3,4-dichlorophenyl)-N-methylurea .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)urea is a solid substance with a melting point of 155.6-156.3 °C . It has a density of 1.534 and is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Inhibition of Chitin Synthesis in Insects

1-(3,4-Dichlorophenyl)urea and its analogs, such as diflubenzuron, have been identified as inhibitors of chitin synthesis in insects. This action leads to an insecticidal effect by preventing the proper formation of the insect cuticle. Research has shown that these compounds do not affect chitinase activity, indicating that their insecticidal action is due to inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).

Antifouling Applications in Marine Environments

1-(3,4-Dichlorophenyl)urea, also known as diuron, is used as an antifouling booster biocide in marine environments. Its effectiveness, along with that of other biocides, has been studied in seawater to understand its impact and behavior in marine ecosystems. Techniques like high-performance liquid chromatography have been employed for its detection and analysis in seawater (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2005).

Potential Anti-Cancer Properties

Research into symmetrical N,N'-diarylureas, which include 1-(3,4-dichlorophenyl)urea derivatives, has indicated their potential as anti-cancer agents. These compounds have been found to activate the eIF2α kinase heme regulated inhibitor, reduce cancer cell proliferation, and could serve as leads for the development of targeted anti-cancer therapies (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Photodecomposition Studies

Studies on the photodecomposition of substituted phenylureas, including 1-(3,4-dichlorophenyl)urea, have been conducted to understand their behavior under UV light and sunlight exposure. These studies are crucial for understanding the environmental fate of these compounds when used as herbicides or in other applications (Jordan, join, Day, & Clerx, 1964).

Impact on Chloroplast Ultrastructure

Research has shown that 1-(3,4-dichlorophenyl)urea can induce ultrastructural modifications in chloroplast membranes of plants like Nicotiana glutinosa and Zea mays. This includes changes in the average distance between interthylakoid regions and the appearance of vesicles at the chloroplast periphery (Vecchi, 1980).

Safety And Hazards

The safety data sheet for a similar compound, N,N’-Bis(3,4-dichlorophenyl)urea, indicates that it is harmful if swallowed or in contact with skin . It is very toxic to aquatic life and has long-lasting effects .

Future Directions

Research has shown that certain strains of the soil fungus Mortierella have the potential to degrade the phenylurea herbicide diuron . This suggests potential future directions for the bioremediation of soils contaminated with 1-(3,4-Dichlorophenyl)urea and similar compounds.

properties

IUPAC Name

(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYESCLHCWJKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041468
Record name N-(3,4-Dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)urea

CAS RN

2327-02-8
Record name N-(3,4-Dichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2327-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dichlorophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
EG Cotterill - Journal of Chromatography, 1980 - cabdirect.org
Methanol extracts of methazole and its metabolites, 1-(3, 4-dichlorophenyl)-3-methylurea (DCPMU) and (3, 4-dichlorophenyl) urea (DCPU), were estimated by high-pressure liquid …
Number of citations: 9 www.cabdirect.org
K Martinez, D Barceló - Fresenius' journal of analytical chemistry, 2001 - Springer
A method has been developed for the simultaneous determination of antifouling pesticides and some of their degradation products, eg dichlofluanid, diuron, demethyldiuron, 1-(3,4-…
Number of citations: 80 link.springer.com
RL Dalton, AW Evans, RC Rhodes - Weeds, 1966 - cambridge.org
Soil samples were taken from 32 commercial cotton fields of the mid-south which had been treated with one or more practical applications of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (…
Number of citations: 123 www.cambridge.org
L Ellegaard-Jensen, J Aamand, BB Kragelund… - Biodegradation, 2013 - Springer
Microbial pesticide degradation studies have until now mainly focused on bacteria, although fungi have also been shown to degrade pesticides. In this study we clarify the background …
Number of citations: 97 link.springer.com
K Martı́nez, I Ferrer, D Barceló - Journal of Chromatography A, 2000 - Elsevier
A new method for the simultaneous determination of antifouling pesticides and some of their byproducts such as dichlofluanid, diuron and its byproducts [demethyldiuron and 1-(3,4-…
Number of citations: 164 www.sciencedirect.com
M Geldmacher-v. Mallinckrodt, F Schüssler - Archiv für Toxikologie, 1971 - Springer
After ingestion of 38mg/kg of Diuron concomitantly with 20 mg/kg aminotriazole, a 39 year old woman showed no signs of intoxication. From a urine specimen taken some hours later, 1-(…
Number of citations: 1 link.springer.com
T Mori, S Sudo, H Kawagishi… - Journal of Wood …, 2018 - jwoodscience.springeropen.com
We investigated the potential of white-rot fungi for bioremediation of aqueous environments contaminated with diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). First, diuron …
Number of citations: 27 jwoodscience.springeropen.com
KV Thomas, M McHugh, M Waldock - Science of the Total Environment, 2002 - Elsevier
This study considered the inputs of antifouling paint booster biocides into the aquatic environment directly from painted hulls and high pressure hosing operations, the occurrence of …
Number of citations: 296 www.sciencedirect.com
G Gatidou, NS Thomaidis - Aquatic Toxicology, 2007 - Elsevier
Single and joint effects of two antifouling booster biocides, irgarol 1051 (2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine) and diuron (1-(3,4 dichlorophenyl)-3,3 dimethyl …
Number of citations: 144 www.sciencedirect.com
O Bouras, JC Bollinger, M Baudu, H Khalaf - Applied Clay Science, 2007 - Elsevier
Adsorption of the herbicide diuron and its three degradation products: 3-(3,4-dichlorophenyl)-1-methylurea, 1-(3,4-dichlorophenyl) urea and 2,4-dichloroanilin on three organo–inorgano…
Number of citations: 137 www.sciencedirect.com

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